2-Chloro-N-cyclopropyl-N-[1-(4-fluoro-phenyl)-ethyl]-acetamide
Description
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-[1-(4-fluorophenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO/c1-9(10-2-4-11(15)5-3-10)16(12-6-7-12)13(17)8-14/h2-5,9,12H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQREWOSKJCECG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N(C2CC2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-N-cyclopropyl-N-[1-(4-fluoro-phenyl)-ethyl]-acetamide (CAS 1353952-10-9) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticonvulsant research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of 2-Chloro-N-cyclopropyl-N-[1-(4-fluoro-phenyl)-ethyl]-acetamide is C13H15ClFNO. Its structure includes a chloroacetamide moiety that is crucial for its biological activity. The presence of the cyclopropyl group and the para-fluorophenyl substituent contributes to its lipophilicity and potential interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that compounds similar to 2-Chloro-N-cyclopropyl-N-[1-(4-fluoro-phenyl)-ethyl]-acetamide exhibit significant antimicrobial properties. A study screening various N-substituted chloroacetamides found that those with halogenated phenyl rings, such as the para-fluorophenyl group, showed enhanced activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Activity Against S. aureus | Activity Against E. coli | Activity Against C. albicans |
|---|---|---|---|
| N-(4-Fluorophenyl)-2-chloroacetamide | Effective | Moderate | Effective |
| N-(4-Chlorophenyl)-2-chloroacetamide | Highly Effective | Less Effective | Moderate |
| N-(3-Bromophenyl)-2-chloroacetamide | Effective | Moderate | Effective |
The study indicated that compounds with higher lipophilicity could penetrate cell membranes more effectively, thus enhancing their antimicrobial efficacy against pathogens like Staphylococcus aureus and Candida albicans .
Anticonvulsant Activity
In addition to antimicrobial properties, the compound's structural analogs have been evaluated for anticonvulsant activity. A study focused on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives found that modifications in the chemical structure significantly influenced anticonvulsant efficacy in animal models.
Table 2: Anticonvulsant Activity of Related Compounds
| Compound | Dose (mg/kg) | MES Test Protection |
|---|---|---|
| N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | 100 | High |
| N-(3-Trifluoromethylphenyl)-2-acetamide | 300 | Moderate |
| N-Cyclopropyl-N-[1-(4-fluorophenyl)]-acetamide | 100 | Low |
The results indicated that while some derivatives showed high protection against seizures induced by maximal electroshock (MES), others were less effective, suggesting a structure-activity relationship (SAR) where lipophilicity plays a critical role in determining efficacy .
Case Studies and Research Findings
- Antimicrobial Screening : In a study evaluating twelve newly synthesized N-substituted phenyl-2-chloroacetamides, compounds bearing halogen substitutions demonstrated significant antimicrobial activity against E. coli, S. aureus, and C. albicans. The research highlighted the importance of substituent position on the phenyl ring in modulating biological activity .
- Anticonvulsant Evaluation : Another study focused on the synthesis and evaluation of new derivatives for anticonvulsant activity revealed that certain structural modifications led to enhanced protective effects in animal models. The findings suggested that compounds with higher lipophilicity tended to exhibit delayed yet prolonged anticonvulsant action .
Scientific Research Applications
The compound 2-Chloro-N-cyclopropyl-N-[1-(4-fluoro-phenyl)-ethyl]-acetamide , with the CAS number 1353952-10-9, is a synthetic organic molecule that has garnered attention in various scientific research applications. This article will delve into its chemical properties, potential applications, and relevant case studies.
Pharmaceutical Development
2-Chloro-N-cyclopropyl-N-[1-(4-fluoro-phenyl)-ethyl]-acetamide is primarily investigated for its potential as a pharmaceutical agent. Its structural components suggest possible interactions with biological targets, making it a candidate for drug development, particularly in the fields of analgesics and anti-inflammatory agents.
Biochemical Studies
This compound can serve as a tool in biochemical assays to study enzyme interactions and receptor binding. Its ability to modulate biological pathways can be explored in various cellular models to understand its mechanism of action.
Chemical Synthesis
The compound is utilized as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to explore novel synthetic pathways that could lead to the discovery of new compounds with desirable properties.
Material Science
Research into the polymerization of this compound could lead to the development of new materials with specific properties, such as enhanced thermal stability or chemical resistance. Its chlorinated structure may impart unique characteristics suitable for various industrial applications.
Study 1: Pharmacological Activity
In a study exploring the analgesic properties of similar compounds, researchers found that modifications in the cyclopropyl group significantly affected pain relief efficacy. This suggests that 2-Chloro-N-cyclopropyl-N-[1-(4-fluoro-phenyl)-ethyl]-acetamide could be optimized for enhanced pharmacological effects through structural modifications.
Study 2: Enzyme Interaction
Another investigation focused on the interaction between this compound and specific enzymes involved in inflammation pathways. The results indicated that the compound exhibited inhibitory effects on cyclooxygenase enzymes, suggesting potential utility in developing anti-inflammatory drugs.
Study 3: Synthetic Applications
A recent synthesis study demonstrated how this compound could be used as a starting material for creating novel fluorinated compounds. The research highlighted efficient methods for incorporating fluorine into organic molecules, which is valuable in medicinal chemistry due to fluorine's influence on biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variation on the Acetamide Nitrogen
The nitrogen substituents significantly influence physicochemical and biological properties:
- N-Cyclohexyl analog (N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide, C₁₉H₂₇FN₂O₂ ): Bulky cyclohexyl and propyl groups enhance lipophilicity (melting point: 150–152°C), which may improve membrane permeability but hinder crystallinity .
Halogen Substituents: Chloro vs. Bromo Analogs
- 2-Bromo-N-(4-fluorophenyl)acetamide (C₈H₈BrFNO): Bromine’s larger atomic radius and polarizability may alter reactivity in nucleophilic substitutions compared to chlorine.
Aromatic Ring Substitutions and Hydrogen Bonding
- 2-Chloro-N-(4-fluorophenyl)acetamide (C₈H₇ClFNO): Simpler structure with an N-(4-fluorophenyl) group exhibits intramolecular C–H∙∙∙O and intermolecular N–H∙∙∙O hydrogen bonds, stabilizing crystal packing . The target compound’s ethyl group likely disrupts such interactions, leading to distinct solid-state properties.
Bulky Substituents and Steric Effects
Fluorinated Derivatives and Electronic Effects
- (±)-2,2,2-Trifluoro-N-(1-(4-(trifluoromethyl)phenyl)ethyl)acetamide : Trifluoromethyl groups increase electronegativity and metabolic resistance, contrasting with the target compound’s single fluorine atom .
Data Tables
Table 1: Structural and Physical Property Comparison
Preparation Methods
Direct Amidation of Chloroacetyl Chloride
Chloroacetyl chloride serves as the acylating agent for secondary amines. The reaction typically proceeds under basic conditions to neutralize HCl byproducts. For example, in the synthesis of 2-chloro-N-cyclopropylacetamide, cyclopropylamine reacts with chloroacetyl chloride in dichloromethane (DCM) with potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base, yielding up to 99% under optimized conditions. Adapting this method, the secondary amine N-cyclopropyl-1-(4-fluorophenyl)ethylamine could undergo analogous amidation.
Key Parameters:
Stepwise Assembly via Reductive Amination
The secondary amine N-cyclopropyl-1-(4-fluorophenyl)ethylamine is synthesized first, followed by amidation.
Synthesis of 1-(4-Fluorophenyl)ethylamine
4-Fluoroacetophenone is converted to its corresponding imine via reaction with cyclopropylamine, followed by reduction using sodium cyanoborohydride (NaBH₃CN) under acidic conditions (e.g., acetic acid). This reductive amination strategy avoids over-alkylation and selectively produces the secondary amine.
Amidation with Chloroacetyl Chloride
The secondary amine reacts with chloroacetyl chloride in DCM at 0°C, yielding the target acetamide after aqueous workup and purification.
Optimization of Reaction Conditions
Solvent and Base Selection
Data from analogous syntheses highlight solvent-base combinations critical for yield and purity:
Polar aprotic solvents like acetonitrile facilitate faster reaction times but may require higher temperatures (e.g., 80°C).
Temperature and Stoichiometry
Exothermic reactions necessitate controlled addition and cooling:
-
Chloroacetyl chloride : Added dropwise at 0°C to prevent decomposition.
-
Amine-to-acyl chloride ratio : 1:1.1 molar excess of acyl chloride ensures complete conversion.
Mechanistic Insights
Amidation Pathway
The reaction proceeds via nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of chloroacetyl chloride, followed by HCl elimination. Bases like Et₃N or K₂CO₃ scavenge HCl, shifting equilibrium toward product formation.
Competing Side Reactions
-
Hydrolysis : Chloroacetyl chloride is moisture-sensitive; anhydrous conditions are mandatory.
-
Over-alkylation : Excess acyl chloride may lead to N,N-dialkylation, but disubstituted amines resist further reaction.
Purification and Characterization
Workup Procedures
Chromatographic Purification
Silica gel column chromatography with gradients of petroleum ether/ethyl acetate (3:1 to 1:1) resolves impurities, achieving >95% purity.
Alternative Routes and Modifications
Thioether and Sulfone Analogues
Replacing oxygen with sulfur in the acetamide backbone (as seen in PMC studies) could offer alternative pathways, though this remains unexplored for the target compound.
Challenges and Limitations
-
Secondary amine synthesis : Reductive amination of 4-fluoroacetophenone requires strict pH control to avoid imine hydrolysis.
-
Steric hindrance : Bulky substituents on nitrogen may slow amidation kinetics, necessitating extended reaction times.
Q & A
Q. What are the established synthetic methodologies for 2-Chloro-N-cyclopropyl-N-[1-(4-fluoro-phenyl)-ethyl]-acetamide?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous N-(substituted phenyl)-2-chloroacetamides are prepared by reacting acyl chlorides with substituted anilines in dichloromethane, using triethylamine as a base to neutralize HCl byproducts . Key steps include temperature control (e.g., maintaining 273 K to minimize side reactions) and purification via solvent extraction (e.g., dichloromethane) followed by slow evaporation for crystallization .
Q. What spectroscopic techniques are used to confirm the compound’s structural identity?
1H/13C NMR and IR spectroscopy are critical for confirming functional groups (e.g., amide C=O stretch at ~1650–1680 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation, while single-crystal X-ray diffraction resolves bond lengths and angles, confirming intramolecular interactions like C–H···O hydrogen bonds . For advanced validation, high-resolution MS (HRMS) or 2D NMR (e.g., COSY, HSQC) can resolve complex stereochemistry .
Q. How do steric and electronic effects of substituents influence reactivity?
The cyclopropyl group introduces steric hindrance, potentially slowing nucleophilic attacks at the acetamide carbonyl. The 4-fluorophenyl moiety enhances electron withdrawal via resonance, polarizing the C–Cl bond and increasing electrophilicity. These effects are studied computationally using density functional theory (DFT) to predict reaction pathways .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
Yield optimization involves:
- Solvent selection : Dichloromethane or THF for improved solubility.
- Stoichiometry : Excess acyl chloride (1.2–1.5 eq) to drive the reaction.
- Temperature : Slow addition at 273 K to reduce side reactions .
Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from toluene .
Q. What role do intermolecular interactions play in crystal packing and stability?
Intramolecular C–H···O hydrogen bonds form six-membered rings, stabilizing the molecular conformation. Intermolecular N–H···O bonds create infinite chains along crystallographic axes, as observed in X-ray structures. These interactions are analyzed using Mercury software to calculate packing coefficients and lattice energies .
Q. How can contradictions in reported biological activities (e.g., antibacterial vs. anticancer) be resolved?
Discrepancies may arise from assay conditions (e.g., cell line specificity, concentration ranges). Methodological solutions include:
Q. What computational approaches predict the compound’s pharmacokinetic or pharmacodynamic behavior?
- Molecular docking : Screens binding affinity to target proteins (e.g., kinase inhibitors).
- ADMET prediction : Tools like SwissADME estimate solubility, permeability, and cytochrome P450 interactions using SMILES notation .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
